Deferitazole

Iron Chelation Therapy Metal Coordination Chemistry Transfusional Hemosiderosis

Deferitazole (FBS-0701, SPD-602) is a polyether-modified desferrithiocin with Phase 2 clinical validation, setting it apart from preclinical-only analogues. It delivers high Fe(III) affinity (pFe³⁺ 22.3, log β₂ 33.39) and forms redox-inert complexes—critical for chronic iron overload models. Unlike earlier desferrithiocin candidates discontinued for nephrotoxicity, Deferitazole's polyether moiety addresses the lipophilicity–toxicity relationship. Available as disodium or Mg(OH)₂ salt to suit your formulation route. Use as a benchmark tridentate chelator for metal-selectivity profiling, structure–toxicity studies, or in vivo efficacy testing in rodent/NHP transfusion models. Compound-specific procurement ensures experimental reproducibility.

Molecular Formula C18H25NO7S
Molecular Weight 399.5 g/mol
CAS No. 945635-15-4
Cat. No. B607044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferitazole
CAS945635-15-4
SynonymsFBS-0701;  FBS0701;  FBS 0701;  SPD-602;  SPD 602;  SPD602;  Deferitazole
Molecular FormulaC18H25NO7S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O
InChIInChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1
InChIKeyAWHIMFSHNAAMBM-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deferitazole (CAS 945635-15-4) – A Desferrithiocin Polyether Iron Chelator with Phase 2 Clinical Data


Deferitazole (CAS 945635-15-4), also known as FBS-0701, SPD-602, and SSP-004184, is a polyether derivative of desferrithiocin that functions as an orally active, high-affinity iron(III) chelator [1]. It belongs to the desferrithiocin class of tridentate iron chelators and is being investigated for the treatment of transfusional iron overload and beta-thalassemia. Deferitazole forms stable FeIII(deferitazole)₂ complexes under physiological conditions and has advanced into Phase 1 and Phase 2 clinical trials, distinguishing it from many preclinical iron chelator candidates [2]. Its molecular formula is C₁₈H₂₅NO₇S, with a molecular weight of 399.46, and it is distributed as both a disodium salt and magnesium hydroxide salt formulation for clinical evaluation [3].

Why Generic Substitution of Iron Chelators in Transfusional Iron Overload Is Not a Viable Strategy


Iron chelators in therapeutic use—deferasirox, deferiprone, and desferrioxamine—differ substantially in their physicochemical properties, metal selectivity profiles, tissue distribution patterns, and safety signals. Deferasirox (tridentate) has a pFe³⁺ of 22.5 but is highly lipophilic (log P = 3.8), which contributes to its once-daily dosing but also correlates with gastrointestinal adverse event rates of 5.8%–18.8% [1]. Deferiprone (bidentate) has a substantially lower iron affinity (pFe³⁺ ≈ 19.4–20.6) and exhibits distinct cardiac iron removal properties not shared by other agents [2]. Desferrioxamine (hexadentate), with a pFe³⁺ of 25.0, is parenteral-only, creating adherence challenges in chronic therapy [3]. Deferitazole occupies a unique position in this landscape: it achieves a pFe³⁺ of 22.3—comparable to deferasirox—but with a polyether modification designed to address the lipophilicity–toxicity relationship that has historically limited desferrithiocin analogue development [4]. These distinct property sets mean that substituting one chelator for another without experimental validation can compromise iron mobilization efficacy, alter metal excretion profiles, or introduce unanticipated toxicities. Procurement decisions for research or clinical trial material must therefore be compound-specific and evidence-grounded.

Quantitative Comparative Evidence for Deferitazole vs. Deferasirox, Deferiprone, and Desferrioxamine


Iron(III) Affinity (pFe³⁺): Deferitazole Rivals Deferasirox with a Quantified Stability Value of 22.3

Deferitazole exhibits a pFe³⁺ value of 22.3, as determined by spectrophotometric titration under physiological pH 7.4 conditions [1]. This value places deferitazole in the same affinity range as the clinically established oral chelator deferasirox (pFe³⁺ = 22.5) and above the bidentate chelator deferiprone (pFe³⁺ = 19.4–20.6) [2][3]. The log β₂ for deferitazole–Fe(III) complex formation is 33.39 ± 0.03, confirming high-affinity tridentate coordination [1].

Iron Chelation Therapy Metal Coordination Chemistry Transfusional Hemosiderosis

Fe(III) Complex Stability Under Physiological Conditions: Absence of Redox Cycling

The Fe(III)(deferitazole)₂ complex is stable under physiological conditions and does not undergo redox cycling, as demonstrated by cyclic voltammetry and stability assessments in aqueous buffer at pH 7.4 [1]. This property is significant because some iron chelators can facilitate Fenton chemistry and hydroxyl radical generation when their Fe(III) complexes undergo reduction to Fe(II), potentially contributing to oxidative tissue damage [2]. In contrast, deferiprone–Fe(III) complexes can participate in Fenton activity depending on the iron-to-chelator molar ratio, and redox cycling has been documented for certain hydroxypyridinone-based chelators [3].

Oxidative Stress Chelator Safety Profile Redox Chemistry

Metal Selectivity Profile: High Affinity for Fe(III) with Quantified Log β₂ Values for Al(III), La(III), and Cu(II)

Deferitazole demonstrates high selectivity for trivalent iron, with log β₂ = 33.39 ± 0.03 for Fe(III). It also binds other trivalent metals: Al(III) with log β₂ = 26.68 and La(III) with log β₂ = 21.55 [1]. For divalent cations, affinity is substantially lower, with the notable exception of Cu(II), which exhibits log β₂ = 25.5 [1]. This selectivity pattern is distinct from deferasirox, which is also Fe(III)-selective but binds Al(III) with different relative affinity and has documented interactions with Zn(II) at higher concentrations . Deferiprone, as a bidentate chelator, forms Fe(III) complexes with log β₃ = 16.93 and shows broader divalent metal binding at physiological pH [2].

Metal Selectivity Chelator Specificity Off-Target Binding

Safety Monitoring Signal: Renal Tumor Finding in 2-Year Rat Carcinogenicity Study

A 2-year rat carcinogenicity study of deferitazole demonstrated an increase in the incidence of both cancerous and non-cancerous renal tumors [1]. In response to this finding, the sponsor initiated a multicenter monitoring study (EudraCT 2014-005086-70) to prospectively evaluate the potential development of renal tumors in human subjects with transfusional iron overload who were previously exposed to deferitazole [2]. This represents a distinct post-exposure safety monitoring obligation not currently required for approved chelators such as deferasirox, deferiprone, or desferrioxamine, for which no equivalent class-wide renal tumor signal has triggered dedicated long-term surveillance protocols.

Preclinical Toxicology Carcinogenicity Risk Mitigation

Clinical Development Status: Phase 1/2 Trials in Iron Overload Indications

Deferitazole has advanced into Phase 1 and Phase 2 clinical trials evaluating its safety, tolerability, pharmacokinetics, and iron chelation efficacy in patients with transfusional iron overload and beta-thalassemia [1]. ClinicalTrials.gov records document completed Phase 1 studies including a multiple-dose escalation safety and pharmacokinetic study in iron-overloaded patients (NCT01039636), a hepatic impairment study (NCT01732263), food effect and relative bioavailability assessments (NCT01905553, NCT01905540), and formulation bridging studies (NCT02065401) [2][3][4]. This clinical development package distinguishes deferitazole from earlier desferrithiocin analogues that failed during preclinical development due to nephrotoxicity, and from the more recently disclosed SP-420, which remains at an earlier Phase 2 dose-finding stage (NCT04741542) [5].

Clinical Trial Phase Investigational Drug Transfusional Iron Overload

Evidence-Backed Application Scenarios for Deferitazole Procurement


Preclinical Iron Overload Model Studies Requiring Orally Bioavailable, High-Affinity Chelator

Deferitazole is suitable for rodent and non-human primate models of transfusional iron overload where oral administration and high Fe(III) affinity are required. The compound's pFe³⁺ of 22.3 enables effective iron mobilization at clinically relevant doses, while the established safety pharmacology package from Phase 1 trials (including hepatic impairment and renal function studies) provides dosing guidance for in vivo experimental design [1]. The availability of both disodium and magnesium hydroxide salt formulations allows researchers to select the optimal salt form for their specific administration route and vehicle requirements [2].

Metal Selectivity Profiling and Off-Target Chelation Assessment

Researchers investigating the relationship between chelator selectivity and chronic toxicity profiles can use deferitazole as a benchmark tridentate Fe(III)-selective chelator. Its quantified log β₂ values for Fe(III) (33.39), Al(III) (26.68), La(III) (21.55), and Cu(II) (25.5) provide a reference dataset for comparative metal binding studies [1]. The compound's minimal affinity for essential divalent cations (Zn(II), Mg(II), Ca(II)) makes it a useful comparator when evaluating the risk of nutritional metal depletion associated with broader-spectrum chelators [2].

Redox-Inert Iron Chelator Development Programs

Deferitazole serves as a reference compound for programs aiming to develop iron chelators that form redox-inert Fe(III) complexes. The demonstrated absence of redox cycling under physiological conditions, confirmed by cyclic voltammetry, provides a benchmark for screening novel chelator candidates for oxidative stress potential [1]. This property is particularly relevant for chronic iron overload indications where long-term oxidative tissue damage is a clinical concern [2].

Comparative Safety Pharmacology Studies of Desferrithiocin Analogues

For research programs evaluating structure–toxicity relationships within the desferrithiocin class, deferitazole represents a critical reference point. It is one of the few desferrithiocin-derived polyether analogues to have completed Phase 2 clinical evaluation, whereas earlier analogues were discontinued preclinically due to nephrotoxicity [1]. The renal tumor signal observed in the 2-year rat carcinogenicity study provides a defined toxicological endpoint for benchmarking newer analogues against a well-characterized clinical candidate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deferitazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.